molecular formula C8H9NO3 B056181 2,3-Dimethyl-5-nitrophenol CAS No. 112071-38-2

2,3-Dimethyl-5-nitrophenol

Cat. No. B056181
M. Wt: 167.16 g/mol
InChI Key: GQVYCDUMNSPVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethyl-5-nitrophenol (DMNP) is a yellow crystalline compound that is widely used in scientific research. It is a derivative of phenol that contains two methyl groups and a nitro group at the 2,3 and 5 positions, respectively. DMNP has been used in various research fields, including biochemistry, microbiology, and environmental science due to its unique properties.

Mechanism Of Action

The mechanism of action of 2,3-Dimethyl-5-nitrophenol is not fully understood. However, it is believed that 2,3-Dimethyl-5-nitrophenol is oxidized by enzymes, such as laccases and peroxidases, to form a quinone intermediate. The quinone intermediate can then undergo further reactions, such as reduction or hydrolysis, to form different products.

Biochemical And Physiological Effects

2,3-Dimethyl-5-nitrophenol has been shown to have antimicrobial properties. It can inhibit the growth of bacteria, fungi, and algae. 2,3-Dimethyl-5-nitrophenol has also been shown to have antioxidant properties, which can protect cells from oxidative stress. However, the exact biochemical and physiological effects of 2,3-Dimethyl-5-nitrophenol on living organisms are still being studied.

Advantages And Limitations For Lab Experiments

2,3-Dimethyl-5-nitrophenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2,3-Dimethyl-5-nitrophenol is also a relatively inexpensive compound, which makes it an attractive choice for researchers. However, 2,3-Dimethyl-5-nitrophenol has some limitations. It is a toxic compound that can be harmful if ingested or inhaled. Therefore, researchers should handle 2,3-Dimethyl-5-nitrophenol with care and follow proper safety protocols.

Future Directions

There are several future directions for 2,3-Dimethyl-5-nitrophenol research. One direction is to study the degradation of 2,3-Dimethyl-5-nitrophenol by microorganisms in different environments, such as soil and water. Another direction is to study the antioxidant properties of 2,3-Dimethyl-5-nitrophenol in living organisms. Additionally, 2,3-Dimethyl-5-nitrophenol can be used as a model compound to study the catalytic activity of enzymes in different conditions. Further research is needed to fully understand the potential applications of 2,3-Dimethyl-5-nitrophenol in scientific research.
Conclusion:
2,3-Dimethyl-5-nitrophenol is a yellow crystalline compound that has been widely used in scientific research. It is a stable and relatively inexpensive compound that has unique properties, such as antimicrobial and antioxidant properties. 2,3-Dimethyl-5-nitrophenol has several advantages for lab experiments, but it also has some limitations due to its toxicity. Further research is needed to fully understand the potential applications of 2,3-Dimethyl-5-nitrophenol in scientific research.

Synthesis Methods

2,3-Dimethyl-5-nitrophenol can be synthesized through several methods, including nitration of 2,3-dimethylphenol with nitric acid and sulfuric acid, or by the reaction of 2,3-dimethylphenol with nitric acid and acetic anhydride. The synthesized 2,3-Dimethyl-5-nitrophenol can be purified through recrystallization or column chromatography.

Scientific Research Applications

2,3-Dimethyl-5-nitrophenol has been widely used in scientific research due to its unique properties. It is commonly used as a substrate for enzymes, such as laccases and peroxidases, to study their catalytic activity. 2,3-Dimethyl-5-nitrophenol is also used as a model compound to study the degradation of nitrophenols by microorganisms. In addition, 2,3-Dimethyl-5-nitrophenol has been used as an indicator for the determination of pH in aqueous solutions.

properties

CAS RN

112071-38-2

Product Name

2,3-Dimethyl-5-nitrophenol

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2,3-dimethyl-5-nitrophenol

InChI

InChI=1S/C8H9NO3/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4,10H,1-2H3

InChI Key

GQVYCDUMNSPVOD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C)O)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC(=C1C)O)[N+](=O)[O-]

synonyms

2,3-Xylenol, 5-nitro- (6CI)

Origin of Product

United States

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